2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-acetamido-2-methoxyphenyl)acetamide

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

Researchers studying cholinesterase or 11β-HSD1 enzyme inhibition face challenges sourcing structurally validated benzenesulfonyl-piperidine acetamides with defined substitution patterns. CAS 1105222-21-6 solves this with its unique 5-acetamido-2-methoxyphenyl terminus, providing a critical SAR probe for quantifying ΔIC₅₀ contributions of the acetamido group versus des-acetamido analogs (CAS 1021118-34-2 & CAS 1021073-69-7). • Enables head-to-head AChE/BChE selectivity profiling against 2-MeO & 4-MeO analogs • Supports comparative microsomal stability assays (human/rat) to assess metabolic liability of the acetamido substituent • Supplied at ≥95% purity; suitable for biochemical probe development & patent-directed GK activation studies

Molecular Formula C22H27N3O5S
Molecular Weight 445.53
CAS No. 1105222-21-6
Cat. No. B2784493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-acetamido-2-methoxyphenyl)acetamide
CAS1105222-21-6
Molecular FormulaC22H27N3O5S
Molecular Weight445.53
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C22H27N3O5S/c1-16(26)23-17-11-12-21(30-2)20(14-17)24-22(27)15-18-8-6-7-13-25(18)31(28,29)19-9-4-3-5-10-19/h3-5,9-12,14,18H,6-8,13,15H2,1-2H3,(H,23,26)(H,24,27)
InChIKeyDRNMJNPKKLTLPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzenesulfonyl-Piperidine Acetamide: Structural Identity


2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(5-acetamido-2-methoxyphenyl)acetamide (CAS 1105222-21-6) is a synthetic small-molecule sulfonamide-acetamide hybrid built on a piperidine scaffold. Its molecular formula is C22H27N3O5S with a molecular weight of 445.53 g/mol, and it is typically supplied at ≥95% purity for research use [1]. The compound integrates three pharmacophoric elements: a benzenesulfonyl group attached to the piperidine nitrogen, an acetamide linker at the piperidine 2-position, and a 5-acetamido-2-methoxyphenyl terminal aryl ring. This architecture places it within the broader class of benzenesulfonyl-piperidine acetamides, a chemical family that has been investigated for enzyme inhibitory activities including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) modulation [2]. The compound is available from multiple research chemical suppliers as a specialty building block for medicinal chemistry and biochemical probe development.

Why Generic Substitution Fails for This Acetamide


Benzenesulfonyl-piperidine acetamides are not a functionally interchangeable commodity class. The target compound's 5-acetamido-2-methoxyphenyl terminus introduces two hydrogen-bond donors (acetamido NH) and two hydrogen-bond acceptors (acetamido carbonyl and methoxy oxygen) at precise geometric positions on the phenyl ring, creating a pharmacophoric signature that is absent in the most common analogs such as 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methoxyphenyl)acetamide (CAS 1021118-34-2) or the 4-methoxy isomer (CAS 1021073-69-7) [1]. In the broader benzenesulfonyl-piperidine acetamide series evaluated against AChE and BChE, even modest changes in the N-aryl substituent produced substantial variation in enzyme inhibitory potency, with some derivatives showing activity while others were essentially inactive [2]. The 5-acetamido substituent on the target compound is expected to differentially modulate target engagement, aqueous solubility, and metabolic stability compared to analogs lacking this functionality, making generic substitution without experimental validation scientifically unsound.

Quantitative Differentiation Evidence


Molecular Weight Differentiation vs. Monomethoxy Analogs

The target compound (MW 445.53 g/mol, C22H27N3O5S) carries an additional acetamido group (-NHCOCH3, +57 Da) at the 5-position of the terminal phenyl ring compared to the closest monomethoxy analogs 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methoxyphenyl)acetamide (CAS 1021118-34-2, MW 388.48, C20H24N2O4S) and the 4-methoxy isomer (CAS 1021073-69-7, MW 388.48, C20H24N2O4S) [1][2]. This represents a ~14.7% increase in molecular weight and adds one hydrogen-bond donor and one additional hydrogen-bond acceptor relative to the monomethoxy comparators. The compound also differs from N-(5-acetamido-2-methoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide (CAS 941991-36-2, MW 475.56, C23H29N3O6S), which retains the 5-acetamido-2-methoxyphenyl terminus but replaces the benzenesulfonyl group with a 4-methoxybenzenesulfonyl group, adding a further methoxy substituent on the sulfonyl aryl ring [3].

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

Cholinesterase Inhibition Class-Level Evidence

A peer-reviewed study (PMID: 24811811) evaluated a series of eleven N-aryl/aralkyl-substituted 2″-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives against AChE, BChE, and LOX enzymes. Almost all synthesized compounds displayed promising activity against AChE and BChE, though specific IC50 values for individual derivatives were not disclosed in the abstract [1]. While the target compound CAS 1105222-21-6 was not among the specific derivatives tested in that study, it shares the core benzenesulfonyl-piperidine-acetamide scaffold and adds the 5-acetamido-2-methoxyphenyl terminus. Subsequent related work on sulfonamides bearing a piperidine nucleus confirmed that substitution pattern on the aryl acetamide portion is a critical determinant of cholinesterase inhibitory potency, with some chlorinated derivatives achieving Ki values in the low nanomolar range (e.g., 1.42–6.58 nM against hCA I, 0.20–1.14 nM against AChE) [2].

Enzyme Inhibition Neurodegeneration Alzheimer's Disease Research

Glucokinase Activation and 11β-HSD1 Inhibition Patents

The benzenesulfonyl-piperidine acetamide scaffold is explicitly claimed in two therapeutic patent families. EP2195304B1 (Acetamide derivatives as glucokinase activators) describes compounds where the acetamide-linked aryl group is critical for GK activation, with disclosed examples achieving αKa values as low as 39 nM in vitro and significant glucose reduction in oral glucose tolerance tests in mice [1]. WO2008087654A2 (Piperidines as inhibitors of 11β-hydroxysteroid dehydrogenase type 1) covers benzenesulfonyl-piperidine acetamides for metabolic syndrome indications, with the piperidine 2-position acetamide linkage being a key structural feature [2]. The target compound CAS 1105222-21-6 falls within the Markush structures of these patent families but has not been individually exemplified. The 5-acetamido-2-methoxyphenyl substitution pattern represents a distinct embodiment that may offer differential GK activation potency or 11β-HSD1 selectivity compared to the exemplified analogs bearing simpler aryl groups.

Metabolic Disease Type 2 Diabetes Glucokinase Activation Cortisol Modulation

Purity and Characterization Benchmark

The compound is commercially available from multiple research chemical suppliers at a standard purity of 95% (HPLC or equivalent), with molecular identity confirmed by InChI key (InChI=1S/C22H27N3O5S/c1-16(26)23-17-11-12-21(30-2)20...) [1]. This purity specification is comparable to that of its closest commercially available analogs such as CAS 1021118-34-2 and CAS 1021073-69-7, which are also typically supplied at 95% purity [2]. However, no Certificate of Analysis (CoA) with batch-specific impurity profiling was identified in the public domain for CAS 1105222-21-6. Procurement decisions should therefore require vendor-provided CoA documentation including HPLC chromatograms, NMR spectra, and MS confirmation, particularly because the 5-acetamido group introduces a potential site for hydrolytic degradation that may not be monitored in standard purity assays.

Quality Control Analytical Chemistry Procurement Specification

Application Scenarios


SAR of 5-Acetamido Pharmacophore in Cholinesterase Inhibition

Based on the class-level cholinesterase inhibition evidence [1], CAS 1105222-21-6 serves as a key SAR probe to interrogate the contribution of the 5-acetamido substituent to AChE/BChE potency and selectivity. The compound can be directly compared with its des-acetamido analogs (CAS 1021118-34-2 and CAS 1021073-69-7) in side-by-side enzyme inhibition assays to quantify the ΔIC50 attributable to the acetamido group. This enables medicinal chemistry teams to determine whether the added hydrogen-bonding functionality translates into measurable potency gains, guiding subsequent lead optimization decisions.

Glucokinase Activator Lead Generation with Novel IP

The compound falls within the Markush scope of EP2195304B1 (glucokinase activators) [2] but bears a 5-acetamido substitution pattern not explicitly exemplified in the patent. This creates an opportunity to evaluate the compound in GK activation assays (αKa determination) and oral glucose tolerance tests to establish novel composition-of-matter claims. A positive GK activation signal combined with the novel substitution pattern could support a patent application with freedom-to-operate advantages over the existing Advinus Therapeutics IP estate.

Metabolic Stability: Acetamido vs. Methoxy Clearance

The 5-acetamido group introduces an additional metabolic liability (amide hydrolysis) not present in the monomethoxy analogs. CAS 1105222-21-6 can be used in comparative microsomal stability assays (human/rat liver microsomes) alongside CAS 1021118-34-2 to quantify differences in intrinsic clearance (Clint, µL/min/mg protein) and identify the primary metabolic soft spot. This application is valuable for DMPK scientists seeking to understand the metabolic fate of acetamido-substituted phenyl acetamides within the piperidine sulfonamide series.

11β-HSD1 Biochemical Probe Development

Given the patent-backed association of benzenesulfonyl-piperidine acetamides with 11β-HSD1 inhibition (WO2008087654A2) [3], CAS 1105222-21-6 can be deployed as a tool compound in cellular assays measuring cortisol-to-cortisone conversion in adipocyte or hepatocyte models. The compound's 5-acetamido-2-methoxyphenyl terminus may confer differentiated cellular permeability or target residency time compared to previously disclosed 11β-HSD1 inhibitors, supporting its use as a chemical probe in target engagement studies.

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